3-[1-(Cyclopropylamino)ethyl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[1-(cyclopropylamino)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(14-12-5-6-12)11-4-2-3-10(7-11)8-13/h2-4,7,9,12,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZRPZTJAVUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 1 Cyclopropylamino Ethyl Benzonitrile and Analogues
Strategies for Constructing the Benzonitrile (B105546) Core
The formation of the benzonitrile group is a critical step, and chemists have developed a variety of methods that can be broadly categorized into transformations of existing precursors and direct cyanation reactions.
A common and traditional approach to synthesizing benzonitrile derivatives involves the chemical modification of pre-functionalized aromatic rings. These methods are valued for their reliability and the wide availability of starting materials.
Sandmeyer Reaction : A foundational method in aromatic chemistry, the Sandmeyer reaction converts aniline (B41778) derivatives into benzonitriles. wikipedia.org The process begins with the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.org
Rosenmund-von Braun Reaction : This classical method involves the cyanation of aryl halides using stoichiometric amounts of copper(I) cyanide at elevated temperatures. wikipedia.orggoogle.com While effective, the conditions can be harsh.
Metal-Catalyzed Cross-Coupling : Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions. Palladium-based catalysts are extensively used for the cyanation of aryl halides (iodides, bromides, and even chlorides) with cyanide sources like potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). wikipedia.orggoogle.comorganic-chemistry.org Nickel-catalyzed systems have also emerged as a cost-effective alternative, enabling the cyanation of substrates like aryl thioethers and phenol (B47542) derivatives. organic-chemistry.org
Decarbonylative Cyanation : Benzoic acids can be converted directly to the corresponding nitriles through palladium-catalyzed decarbonylative cyanation using reagents such as trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org
Ring Transformation Strategies : Innovative strategies include the conversion of entirely different heterocyclic systems into the benzonitrile core. For instance, a three-step protocol starting with pyridine (B92270) N-oxidation, followed by photochemical deconstruction and a subsequent cycloaddition, can yield benzonitriles. researchgate.net
Table 1: Comparison of Precursor Transformation Methods for Benzonitrile Synthesis
| Method | Precursor | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Sandmeyer Reaction | Aryl Amines | NaNO₂, H⁺; CuCN | Well-established, readily available precursors | Stoichiometric copper, potential side reactions |
| Rosenmund-von Braun | Aryl Halides | CuCN | Direct conversion of halides | High temperatures, stoichiometric copper |
| Palladium-Catalyzed | Aryl Halides | Pd catalyst, cyanide source (e.g., Zn(CN)₂) | High functional group tolerance, catalytic metal | Catalyst/ligand cost, potential toxicity of cyanide source |
| Nickel-Catalyzed | Aryl Thioethers/Phenols | Ni catalyst, cyanide source | Uses alternative precursors, cost-effective metal | Substrate scope can be limited compared to Pd |
| Decarbonylative Cyanation | Benzoic Acids | Pd catalyst, TMSCN | Direct use of carboxylic acids | Requires specific catalysts and reagents |
| Pyridine Ring-Opening | Pyridines | N-oxidation, hv, amine, alkyne/alkene | Novel retrosynthetic approach | Multi-step, specific substrate requirements |
Direct C-H cyanation represents a more atom-economical approach, as it avoids the need for pre-functionalized starting materials. These methods are at the forefront of modern synthetic research.
Photoredox Catalysis : Visible-light-driven photoredox catalysis has emerged as a powerful tool for direct C–H functionalization. Using an organic acridinium (B8443388) photoredox catalyst and a cyanide source like trimethylsilyl cyanide under an aerobic atmosphere, various arenes can be converted directly into aromatic nitriles under mild conditions. nih.gov
Electrophilic Cyanation : Electron-rich aromatic compounds can undergo electrophilic cyanation. This can be achieved through a Friedel-Crafts-type reaction with cyanogen (B1215507) halides, although selectivity can be an issue. youtube.com A more controlled approach involves the cyanation of aryl organometallic reagents (Grignard or organolithium compounds) with electrophilic cyanide sources like dimethylmalononitrile. organic-chemistry.org
Metal-Free One-Pot Synthesis : A notable metal-free method allows for the conversion of electron-rich aromatics into nitriles using a sequence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by treatment with molecular iodine in aqueous ammonia (B1221849). organic-chemistry.org
Synthesis of the Cyclopropylamine (B47189) Moiety
The cyclopropylamine unit is a key pharmacophore found in many biologically active molecules. Its synthesis often involves the construction of the strained three-membered ring concurrently with the installation of the amine functionality.
Titanium and zinc are prominent metals in the synthesis of cyclopropylamines, each enabling distinct and powerful transformations.
The Kulinkovich–de Meijere reaction is a highly effective modification of the original Kulinkovich reaction, specifically adapted for the synthesis of cyclopropylamines. organic-chemistry.orgorganic-chemistry.org
The reaction typically involves treating N,N-dialkylcarboxamides with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a stoichiometric quantity of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄). organic-chemistry.orgorgsyn.org The key to this transformation is the in situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.orgacsgcipr.org This reactive species then adds to the amide's carbonyl group to form an oxatitanacyclopentane intermediate. Unlike in the standard Kulinkovich reaction with esters, this intermediate undergoes ring-opening to an iminium-titanium oxide species, which subsequently cyclizes to afford the desired cyclopropylamine. organic-chemistry.org Yields can often be enhanced by using methyltitanium triisopropoxide. organic-chemistry.orgacsgcipr.org
A significant extension of this methodology is the Kulinkovich-Szymoniak reaction , which allows for the synthesis of primary cyclopropylamines directly from nitriles. organic-chemistry.orgorganic-chemistry.org This variant also uses a titanacyclopropane intermediate but requires the addition of a Lewis acid to facilitate the conversion of an intermediate azatitanacycle into the final primary amine product. organic-chemistry.orgorganic-chemistry.org
Table 2: Key Features of Kulinkovich-type Reactions for Cyclopropylamine Synthesis
| Reaction | Substrate | Product | Key Reagents | Mechanistic Feature |
|---|---|---|---|---|
| Kulinkovich–de Meijere | Amide | Tertiary/Secondary Cyclopropylamine | Grignard Reagent, Ti(Oi-Pr)₄ | Formation and reaction of a titanacyclopropane with an amide carbonyl. organic-chemistry.org |
| Kulinkovich-Szymoniak | Nitrile | Primary Cyclopropylamine | Grignard Reagent, Ti(Oi-Pr)₄, Lewis Acid | Titanacyclopropane reacts with a nitrile; Lewis acid promotes final cyclization. organic-chemistry.orgorganic-chemistry.org |
Zinc-based reagents offer complementary strategies for the synthesis of cyclopropanes and cyclopropylamines, often prized for their functional group tolerance.
Simmons-Smith Reaction : While a general method for converting alkenes to cyclopropanes, the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, is a foundational zinc-mediated cyclopropanation. masterorganicchemistry.comyoutube.com
From α-Chloroaldehydes : A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been developed from readily available α-chloroaldehydes. The reaction proceeds via the formation of an electrophilic zinc homoenolate, which is then trapped by an amine, leading to a subsequent ring-closure to form the cyclopropylamine product. chemrxiv.org
From Aryl Cyanides : In a method analogous to the Kulinkovich-Szymoniak reaction, diethylzinc (B1219324) can be used with titanium alkoxides to prepare primary 1-arylcyclopropylamines from the corresponding aryl cyanides. organic-chemistry.org
Carbonyl Alkylative Amination : A versatile three-component reaction mediated by zinc has been reported for the synthesis of α-branched amines. acs.org This reaction combines an aldehyde, an amine, and an alkyl iodide, showcasing the ability of zinc to mediate complex C-C and C-N bond formations in a single pot. acs.org
Metal-Catalyzed Cyclopropanation Reactions
Copper-Catalyzed Borylation Strategies Leading to Cyclopropyl (B3062369) Systems
Copper-catalyzed borylation has emerged as a powerful tool for creating carbon-boron bonds, which are versatile intermediates in organic synthesis. nih.gov These borylated compounds can be further manipulated to construct complex molecules, including cyclopropane (B1198618) rings. The low cost and low toxicity of copper make it an attractive alternative to precious metal catalysts. rsc.org
A notable strategy involves the copper-catalyzed 1,2-borocyclopropanation of aryl olefins, utilizing carbon monoxide (CO) as an inexpensive C1 source. nih.govrsc.org This reaction proceeds through an in-situ generated carbene intermediate, which then reacts with an olefin to form the cyclopropane ring. nih.govrsc.org The process allows for the synthesis of a wide array of β-boryl cyclopropane derivatives in moderate to good yields. nih.gov Another powerful approach is the copper-catalyzed hydro- and carboborylation of cyclopropenyl esters. nih.gov This method can produce highly substituted borylated cyclopropanes with excellent regio- and diastereoselectivity, which are valuable precursors for further synthetic transformations. nih.gov
| Method | Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| 1,2-Borocyclopropanation | Copper Catalyst / CO | Aryl Olefins, B2pin2 | β-Boryl Cyclopropanes | Uses CO as a C1 source; proceeds via a carbene intermediate. nih.govrsc.org |
| Hydro/Carboborylation | CuCl / tBuONa / Phosphine (B1218219) Ligand | Cyclopropenyl Esters, B2pin2 | Polysubstituted Cyclopropyl Boronic Esters | High regio- and diastereoselectivity; convergent approach. nih.gov |
| Borylative Functionalization | Copper Catalyst | Unsaturated Molecules (e.g., Alkenes) | Cyclopropyl Bis(boronates) | Allows for difunctionalization of π-systems. researchgate.net |
Rhodium-Catalyzed Cyclopropanation of Olefins
Rhodium-catalyzed reactions are among the most effective and reliable methods for synthesizing cyclopropanes, particularly through the reaction of an olefin with a carbene precursor. nih.gov Chiral rhodium catalysts have been developed that facilitate these cyclopropanation reactions with high levels of enantioselectivity. nih.gov
A highly efficient methodology utilizes stable and readily available N-sulfonyl 1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes. nih.govacs.org These carbenes react with a variety of olefins under mild conditions to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.govthieme-connect.com The resulting cyclopropyl sulfonylimines can be easily converted to other useful functional groups; for instance, they can be hydrolyzed to form cyclopropanecarboxaldehydes or reduced with reagents like lithium aluminum hydride (LiAlH₄) to yield N-(cyclopropylmethyl)sulfonamides, which are direct precursors to cyclopropylamines. nih.govacs.org This approach avoids the need for potentially hazardous diazo compounds and often requires only a small excess of the olefin substrate. nih.govnih.gov
| Catalyst | Carbene Precursor | Olefin Type | Selectivity | Reference |
|---|---|---|---|---|
| Rh₂(S-NTTL)₄ | N-sulfonyl 1,2,3-triazoles | Styrenes, Dienes | Excellent ee (>95%) and dr (>20:1) | nih.govthieme-connect.com |
| Rh₂(S-DOSP)₄ | N-sulfonyl-4-phenyl-1,2,3-triazoles | Styrene | High yield, excellent dr, low ee | nih.govacs.org |
| Rh₂(S-PTAD)₄ / Rh₂(S-PTTL)₄ | N-sulfonyl-4-phenyl-1,2,3-triazoles | Styrene | Moderate to good ee (>70%) | acs.org |
| Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | Electron-deficient alkenes | High ee (up to 98%) | nih.gov |
Rearrangement Reactions for Cyclopropylamine Formation
Rearrangement reactions provide classic and powerful routes to amines from other functional groups, often involving a one-carbon degradation.
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one fewer carbon atom. wikipedia.org The classic reaction involves treating the amide with a halogen (like bromine) and a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. chem-station.commasterorganicchemistry.com However, the requirement for corrosive reagents and strongly basic conditions can limit its applicability, especially for sensitive substrates. chem-station.comthieme-connect.com
To overcome these limitations, modern variants have been developed. thieme-connect.com A significant advancement is the electro-induced Hofmann rearrangement. thieme-connect.comthieme-connect.comcapes.gov.br This method avoids the use of toxic and corrosive halogens by generating the necessary reactive species electrochemically, often using sodium bromide (NaBr) as a mediator. researchgate.netrsc.org Performed in an undivided cell under galvanostatic conditions, this greener approach can convert a wide range of cyclopropyl amides into the corresponding cyclopropylamines (often isolated as carbamate (B1207046) derivatives) in moderate to excellent yields. thieme-connect.comthieme-connect.comcapes.gov.brresearchgate.net
| Parameter | Classical Hofmann Rearrangement | Electro-Induced Hofmann Rearrangement |
|---|---|---|
| Reagents | Halogen (e.g., Br₂), strong base (e.g., NaOH) | NaBr, electrochemical cell (anode/cathode) |
| Conditions | Strongly basic, often requires heating | Galvanostatic, can be performed under neutral conditions |
| Substrate Scope | Limited by base-sensitive functional groups. youtube.com | Broader scope, compatible with many sensitive substrates. rsc.orgthermofisher.com |
| Byproducts | Significant salt waste | Minimal waste, considered a green process |
| Key Intermediate | Isocyanate. wikipedia.orgmasterorganicchemistry.com |
The Curtius rearrangement is another versatile transformation that converts carboxylic acids into primary amines, again proceeding through an isocyanate intermediate. nih.govnih.gov The key step is the thermal decomposition of an acyl azide (B81097), which is typically derived from the corresponding carboxylic acid. illinoisstate.edu This method is known for its tolerance of a wide variety of functional groups and for proceeding with complete retention of the migrating group's stereochemistry. nih.gov
This rearrangement has been successfully applied to the synthesis of optically active cyclopropylamine derivatives. nih.gov The necessary cyclopropanecarboxylic acid can be converted to the acyl azide intermediate through several protocols. One common method involves converting the acid to an acyl chloride followed by reaction with sodium azide or trimethylsilyl azide. illinoisstate.edu A more direct approach uses diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to the acyl azide in one step. nih.govillinoisstate.edu The resulting isocyanate is then typically treated with water or an alcohol to generate the free amine or a carbamate, respectively. nih.gov
| Protocol | Starting Material | Azide-Forming Reagent | Key Features | Reference |
|---|---|---|---|---|
| Classical Method | Cyclopropanecarboxylic acid (via acyl chloride) | Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃) | Multi-step but reliable. | illinoisstate.edu |
| Yamada Protocol | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA) | One-pot conversion of acid to acyl azide. illinoisstate.edu | nih.gov |
| Hydrazine Method | Cyclopropanecarboxylic acid | Hydrazine followed by nitrous acid | Forms an acyl hydrazide intermediate. illinoisstate.edu | illinoisstate.edu |
Nucleophilic Addition and Ring-Closure Approaches to Cyclopropylamines
The construction of the cyclopropane ring can be achieved through a combination of nucleophilic addition and subsequent intramolecular ring-closure reactions. These strategies often involve the formation of a key carbon-carbon bond to close the three-membered ring.
One prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. nih.gov In the context of cyclopropylamine synthesis, this can involve the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. For instance, the reaction of a Michael acceptor like β-nitrostyrene with a malonate ester generates an adduct. nih.gov Subsequent modification and intramolecular nucleophilic substitution by a nitronate ion can furnish a nitrocyclopropane (B1651597), which is a direct precursor to a cyclopropylamine. nih.gov Another approach involves the base-assisted dehydrohalogenation of a halocyclopropane to form a highly strained cyclopropene (B1174273) intermediate in situ. researchgate.net This reactive intermediate can then undergo nucleophilic addition by an amine or amide species to afford the desired cyclopropylamine, though diastereoselectivity can be a challenge. researchgate.net
| Strategy | Substrates | Nucleophile | Key Steps | Reference |
|---|---|---|---|---|
| Michael-Initiated Ring Closure (MIRC) | β-Nitrostyrene, 1,3-dicarbonyl compounds | Enolate of dicarbonyl compound | 1. Conjugate addition. 2. Halogenation. 3. Intramolecular ring closure. | nih.gov |
| Addition to in situ Cyclopropenes | Halocyclopropanes | Lithium amides | 1. Base-assisted 1,2-dehydrohalogenation. 2. Nucleophilic addition to cyclopropene. | researchgate.net |
| Photocycloaddition | Cyclopropylamines, Olefins | Olefin π-system | 1. Photo-induced single-electron transfer. 2. Stepwise radical addition and cyclization. | rsc.org |
Synthesis via Reduction of Nitrocyclopropanes
A straightforward and effective route to cyclopropylamines involves the chemical reduction of nitrocyclopropanes. nih.gov This two-step approach hinges on the successful synthesis of the nitrocyclopropane precursor, followed by a reliable reduction of the nitro group to an amine.
Several methods exist for synthesizing the nitrocyclopropane core. nih.gov These include the cyclopropanation of olefins using nitro-bearing diazo compounds catalyzed by rhodium(II) complexes. nih.gov Alternatively, nitrocyclopropanes can be formed from the reaction of nitromethane (B149229) with electrophilic reagents to build a three-carbon chain, which is then chlorinated and cyclized to form 1-nitrocyclopropane. google.com The reduction of the nitro group to the desired amine can be accomplished using various established methods. youtube.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like platinum (Pt) or palladium (Pd) is a common and effective technique. youtube.com Other reducing agents, such as tin(II) chloride (SnCl₂) or zinc (Zn) metal in acidic conditions, can also be employed to achieve this transformation. nih.govnih.govyoutube.com
| Nitrocyclopropane Synthesis Method | Reduction Method | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| From Nitromethane and Electrophile | Catalytic Hydrogenation | H₂, Pt/Pd catalyst | Atom-economical synthesis of precursor. google.com | google.comyoutube.com |
| From Nitro-diazoesters and Alkenes | Metal-Acid Reduction | Zinc (Zn), HCl | Rh(II)-catalyzed cyclopropanation. nih.gov | nih.govyoutube.com |
| From β-Nitrostyrene and Malonates | Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | MIRC approach to precursor. nih.gov | nih.gov |
Stereoselective Synthesis of the Benzylic Chiral Center
The creation of the stereocenter at the benzylic position is a critical step in the synthesis of enantiomerically pure 3-[1-(Cyclopropylamino)ethyl]benzonitrile. This section explores various asymmetric and diastereoselective approaches to establish this chiral center.
Asymmetric Approaches to 1-(Cyclopropylamino)ethyl Moieties
The asymmetric synthesis of the 1-(cyclopropylamino)ethyl group can be achieved through several modern catalytic methods. One prominent strategy involves the catalytic asymmetric cyclopropanation. For instance, highly enantioselective synthesis of chiral cyclopropyl nucleoside analogues has been accomplished through catalytic asymmetric Michael-initiated ring-closure reactions. nih.govconsensus.appresearchgate.net These reactions can yield products with excellent diastereoselectivities and high enantiomeric excess (ee). nih.govresearchgate.net
Another powerful approach is the use of chiral-at-metal rhodium(III) complexes to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes in good yields and with excellent enantio- and diastereoselectivity. organic-chemistry.org The success of this method is attributed to the weak coordination between the chiral rhodium catalyst and the ketoester, which allows for high stereocontrol. organic-chemistry.org
Furthermore, chemoenzymatic strategies have emerged as a highly effective means for the stereoselective synthesis of functionalized cyclopropanes. nih.gov Biocatalytic approaches, such as those employing myoglobin (B1173299) variants, have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins with diazoketones. nih.gov This represents a significant advancement in the use of biocatalysts for the synthesis of keto-functionalized cyclopropanes. nih.gov
A novel strategy combining chiral auxiliaries and substrate-directable reactions has also been described for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.org This three-step sequence of aldol–cyclopropanation–retro-aldol reactions provides a pathway to enantiopure cyclopropane derivatives. rsc.org
| Method | Catalyst/Reagent | Key Features | Reference |
| Catalytic Asymmetric Michael-initiated Ring-closure | (DHQD)2AQN | High yields (72-98%), excellent diastereoselectivities, and high ee (93-97%). nih.govresearchgate.net | nih.govconsensus.appresearchgate.net |
| Chiral Rhodium(III) Complex-Catalyzed Cyclopropanation | Chiral Rhodium(III) Complex | Good yields (48-89%), ee up to 99%, and dr > 20:1. organic-chemistry.org | organic-chemistry.org |
| Biocatalytic Cyclopropanation | Myoglobin(H64G,V68A) | Excellent diastereo- and enantioselectivity (99% de and ee). nih.gov | nih.gov |
| Aldol–Cyclopropanation–Retro-aldol Sequence | Chiral Auxiliary | Stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org | rsc.org |
Diastereoselective Control in Cyclopropylamine and Benzylic Amine Synthesis
Diastereoselective synthesis provides an alternative and often practical approach to establishing the two contiguous stereocenters in molecules like this compound. A recently developed method for the diastereoselective synthesis of cyclopropyl diboronates proceeds via a 1,2-boronate rearrangement, offering high efficiency and stereocontrol in the formation of 1,2-disubstituted cyclopropanes. nih.gov Subsequent derivatization of the boronate groups allows for the installation of various substituents with high diastereoselectivity. nih.gov
Cascade reactions are particularly powerful for achieving high diastereoselectivity. For example, a cascade inter–intramolecular double Michael addition strategy has been employed for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases. beilstein-journals.org While not directly applied to cyclopropane synthesis, the principles of cascade reactions for stereocontrol are transferable.
The synthesis of highly substituted cyclopropanes often relies on controlling the diastereoselectivity of the cyclopropanation step. Chemoenzymatic methods have proven effective in this regard, with myoglobin-based catalysts achieving excellent diastereoselectivity (99% de) in the synthesis of keto-functionalized cyclopropanes. nih.gov Similarly, rhodium-catalyzed cyclopropanation of sulfoxonium ylides can afford diastereomeric ratios greater than 20:1. organic-chemistry.org
| Method | Key Features | Reference |
| 1,2-Boronate Rearrangement | High efficiency and diastereoselectivity for 1,2-disubstituted cyclopropane diboronates. nih.gov | nih.gov |
| Cascade Inter–Intramolecular Double Michael Addition | Complete diastereoselectivity in the synthesis of highly functionalized cyclohexanones. beilstein-journals.org | beilstein-journals.org |
| Chemoenzymatic Cyclopropanation | Excellent diastereoselectivity (99% de) using myoglobin catalysts. nih.gov | nih.gov |
| Rhodium-Catalyzed Cyclopropanation | Diastereomeric ratios > 20:1. organic-chemistry.org | organic-chemistry.org |
Preparation of Chiral Enantioenriched Cyclopropylamines
The synthesis of chiral, enantioenriched cyclopropylamines is a cornerstone for accessing the target molecule. A facile protocol for the chiral resolution of cyclopropanecarboxylic acids using cinchona alkaloids has been developed, providing access to enantiomerically enriched acids with ee > 95% on a multi-gram scale. mdpi.com These acids can then be converted to various derivatives, including amides, which are precursors to enantioenriched cyclopropylamines. mdpi.com
Furthermore, the synthesis of densely substituted enantiopure cyclopropanes has been achieved, leading to the formation of conformationally constrained amides of β-amino acids with three contiguous stereogenic centers, one of which is an all-carbon quaternary stereocenter. mdpi.com This highlights the ability to create complex and highly functionalized chiral cyclopropane building blocks.
New ligands have been synthesized from pinene-derived chiral cyclopropylamines, demonstrating the utility of these building blocks in creating more complex chiral molecules. rsc.org The development of methods for the enantioselective synthesis of chiral cyclopropyl nucleoside analogues further expands the toolbox for creating enantioenriched cyclopropane derivatives. nih.govconsensus.appresearchgate.net
| Precursor | Method | Key Features | Reference |
| Racemic Cyclopropanecarboxylic Acids | Chiral resolution with cinchona alkaloids | ee > 95%, multi-gram scale. mdpi.com | mdpi.com |
| Enantiopure Cyclopropanecarboxylic Acids | Conversion to amides and other derivatives | Access to densely substituted enantiopure cyclopropanes. mdpi.com | mdpi.com |
| Pinene | Synthesis of chiral cyclopropylamines | Used in the synthesis of new asymmetric ligands. rsc.org | rsc.org |
| α-Purine Acrylates and α-Bromo-Carboxylic Esters | Catalytic asymmetric Michael-initiated ring-closure | High yields and excellent stereoselectivities for chiral cyclopropyl nucleoside analogues. nih.govconsensus.appresearchgate.net | nih.govconsensus.appresearchgate.net |
Coupling Strategies for Assembling the Complete Scaffold
The final assembly of this compound requires the formation of key chemical bonds, most notably the C(sp³)-N bond of the amine linkage. This section discusses various coupling strategies to construct the complete molecular framework.
Formation of the C(sp3)-N Bond (Amine Linkage)
The formation of the C(sp³)-N bond is a fundamental transformation in the synthesis of amines. pageplace.de Traditional methods often involve the reaction of an amine with an alkyl halide or reductive amination of a ketone. youtube.com Reductive amination, which proceeds through the formation of an imine or enamine intermediate followed by reduction, is a common and effective method for synthesizing secondary amines from primary amines. youtube.com
More advanced and efficient methods for C(sp³)-N bond formation have been developed. For instance, a novel approach utilizes water microdroplets to facilitate the direct reaction between toluene (B28343) derivatives and amines at room temperature without the need for a catalyst. researchgate.netnih.gov This method generates benzylic cations and radicals that react with dissolved amines to form the C(sp³)-N bond. researchgate.netnih.gov
Transition-metal-catalyzed methods have also become prevalent for C–N bond formation. pageplace.de A decarbonylative reaction that forms C(sp²)–C(sp³) bonds from activated carboxylic acids and amines has been reported, showcasing the versatility of modern catalysis. nih.gov While this specific reaction forms a C-C bond, the underlying principles of using activated starting materials are relevant to C-N bond formation. A formal cross-coupling of alkyl amines and aryl carboxylic acids to form C(sp³)–C(sp²) bonds has also been developed using nickel catalysis. nih.gov
Benzylic C-H Amination Methodologies
Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for forming C-N bonds. Benzylic C-H amination, in particular, has seen significant advancements. Ruthenium complexes have been shown to catalyze the selective amidation of hydrocarbons, including ethylbenzene (B125841), with iminoiodanes. cmu.edu This method can be extended to various amide sources and provides a direct route to N-substituted amides. cmu.edu
Visible light photoredox catalysis has emerged as a powerful tool for benzylic C-H functionalization. acs.org This approach allows for the intermolecular C–N bond formation by cross-dehydrogenative coupling, providing a straightforward protocol for attaching heteroaromatics to the benzylic position. acs.org Recent reviews have highlighted the progress in visible light-induced C(sp³)–N bond formation, including Hofmann–Löffler–Freytag (HLF)-type reactions. nih.gov
Furthermore, copper(III) amide complexes derived from ammonia have been shown to activate benzylic C(sp³)–H bonds and capture the resulting carbon-centered radicals to form new C–N bonds. acs.org This allows for the conversion of benzylic C(sp³)–H bonds into primary amines using ammonia as the nitrogen source. acs.org Electrochemical methods are also being explored for benzylic C-H amination, offering a metal-free alternative for intramolecular C-H amination. researchgate.netnih.gov
| Method | Catalyst/Reagent | Key Features | Reference |
| Ruthenium-Catalyzed Amidation | [RuIII(Me3tacn)(CF3CO2)3·H2O] or cis-[RuII(6,6′-Cl2bpy)2Cl2] | Efficient amidation of ethylbenzene with various amide sources. cmu.edu | cmu.edu |
| Visible Light Photoredox Catalysis | Photoredox catalyst | Intermolecular C–N bond formation via cross-dehydrogenative coupling. acs.org | acs.org |
| Copper(III) Amide Mediated Amination | LCuIIINH2 (L = [N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamido]2–) | Activation of benzylic C(sp³)–H bonds and formation of primary amines. acs.org | acs.org |
| Electrochemical C-H Amination | Metal-free | Intramolecular C-H amination for synthesis of heterocycles. nih.gov | researchgate.netnih.gov |
C(sp²)-C(sp³) Cross-Coupling Reactions
The formation of the C(sp²)-C(sp³) bond, specifically the bond between the benzonitrile ring and the ethyl side chain, is a critical step in the synthesis of this compound and its analogues. While traditional methods may be employed, modern cross-coupling reactions offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.
One notable strategy involves the intramolecular nucleophilic aromatic substitution (SNAr) of N'-arylureas, which functions as a C(sp³)-arylation method. This reaction is remarkably tolerant of the electronic properties of the aryl group and the degree of substitution at the carbanionic center. usc.edu.au A key feature of this approach is its ability to proceed under conditions that maintain the configurational stability of organolithium intermediates, allowing for enantiospecific arylation at benzylic stereogenic centers. usc.edu.au This is particularly relevant for creating chiral centers, such as the one present in this compound. The reaction can be rendered asymmetric through enantioselective deprotonation or by using a "chiral memory" approach for the arylation of chiral α-amino acids. usc.edu.au
While Suzuki-Miyaura reactions are most famous for C(sp²)-C(sp²) couplings, their principles are foundational to cross-coupling chemistry and are frequently adapted for C(sp²)-C(sp³) bond formation. The broad substrate scope, mild reaction conditions, and commercial availability of reagents make these types of reactions highly suitable for industrial applications and robust process control in Active Pharmaceutical Ingredient (API) manufacturing. acs.org The development of catalysts and ligands that facilitate the coupling of secondary alkyl halides or organometallics with aryl halides is a key area of research applicable to the synthesis of these structures.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, present a powerful and efficient strategy for rapidly assembling complex molecular scaffolds like that of this compound. rug.nlnih.gov This approach is prized for its high atom economy, operational simplicity, and ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly versatile. rug.nlnih.gov The Ugi four-component reaction (Ugi-4CR) combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. A hypothetical MCR approach to the core of the target molecule could involve a substituted benzaldehyde, cyclopropylamine, an appropriate acid component, and an isocyanide to rapidly construct the central α-amino amide backbone, which could then be further modified. The versatility of the Ugi reaction allows for the formation of various heterocyclic scaffolds through subsequent intramolecular reactions of the initial adduct. beilstein-journals.org
Another relevant MCR is the Gewald reaction, which is used to build aminothiophene carboxylates, demonstrating the power of MCRs in constructing functionalized heterocyclic systems in high yields. beilstein-journals.org Recently, a copper-catalyzed three-component cascade cyclization has been developed using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. researchgate.net This reaction directly utilizes a substituted benzonitrile to construct complex isoindolinone scaffolds, highlighting how MCRs can be tailored to incorporate key structural motifs of a target molecule from the outset. researchgate.net
Table 1: Examples of Multicomponent Reactions for Scaffold Synthesis
| MCR Type | Reactants | Product Scaffold | Relevance |
|---|---|---|---|
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Rapid assembly of the core amino acid-like structure. nih.govbeilstein-journals.org |
| Gewald Reaction | α-Cyanoester, Aldehyde/Ketone, Sulfur | 2-Aminothiophene | Demonstrates MCR utility for heterocycle synthesis. beilstein-journals.org |
SNAr-Cyclocondensation Strategy for Amino-Substituted Heterocycles
The synthesis of complex, amino-substituted heterocyclic analogues can be efficiently achieved through tandem strategies involving Nucleophilic Aromatic Substitution (SNAr) followed by cyclocondensation. This approach is particularly effective when using highly activated (electron-deficient) aromatic rings, such as polyfluorinated arenes.
A prime example is the synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. soton.ac.uk This method employs a tandem SNAr-cyclocondensation reaction between 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds. soton.ac.uk The presence of multiple fluorine atoms activates the benzonitrile ring towards nucleophilic attack, facilitating the initial SNAr reaction, which is followed by an intramolecular cyclization to form the benzofuran (B130515) ring system. soton.ac.uk This strategy demonstrates a robust method for creating amino-substituted heterocyclic systems directly from a nitrile-containing precursor.
This SNAr-cyclocondensation principle can be extended to other systems. The reaction of 3-nitrochromone with electron-rich aminoheterocycles proceeds via a formal [3+3] cyclocondensation to yield a variety of heteroannulated 3-nitropyridines. researchgate.net The resulting nitro group can be readily reduced to an amino group, providing access to diverse amino-substituted heterocycles. researchgate.net Similarly, SNAr reactions on nitrogen-containing fused heterocycles, such as 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile, with various amines proceed efficiently to yield the corresponding amino-substituted products. nih.gov These examples underscore the utility of SNAr-based strategies for installing amino groups and building complex heterocyclic architectures relevant to pharmaceutical chemistry.
Modern Methodological Enhancements in Synthesis
High-Throughput Experimentation (HTE) for Reaction Optimization
High-Throughput Experimentation (HTE) has become an indispensable tool in modern process chemistry, significantly accelerating the discovery and optimization of synthetic routes for pharmaceutical intermediates. acs.orgresearchgate.net HTE utilizes miniaturized, parallel reactor systems to rapidly screen a wide array of reaction conditions, including catalysts, ligands, solvents, bases, and temperatures, while consuming minimal amounts of valuable starting materials. acs.orgyoutube.com
For the synthesis of a molecule like this compound, HTE would be invaluable for optimizing key steps such as a C(sp²)-C(sp³) cross-coupling or a reductive amination. Instead of a traditional one-factor-at-a-time approach, HTE allows chemists to evaluate a matrix of dozens or even hundreds of unique conditions in a single run. youtube.compurdue.edu For instance, in developing a Suzuki-Miyaura coupling step, an HTE screen could rapidly identify the optimal palladium catalyst, phosphine ligand, base, and solvent combination to maximize yield and minimize impurities. acs.org
The process involves automated systems for dispensing reagents into multi-well plates, followed by parallel reaction execution and rapid analysis, often using high-performance liquid chromatography with mass spectrometry (HPLC-MS). acs.org This data-rich approach not only speeds up optimization but also provides a deeper understanding of the reaction space, identifying robust conditions suitable for scale-up. acs.orgyoutube.com HTE has proven effective in finding "needle in a haystack" conditions for challenging transformations and is now a standard practice in most major pharmaceutical companies to accelerate process development. researchgate.netacs.org
Table 2: Typical Parameters Screened by High-Throughput Experimentation (HTE)
| Parameter Category | Specific Variables | Purpose |
|---|---|---|
| Catalyst System | Metal Precursors (e.g., Pd, Ru, Rh), Ligands | Identify the most active and selective catalyst. acs.org |
| Reagents | Bases, Acids, Oxidants, Reductants | Determine the optimal reagent for the transformation. researchgate.net |
| Solvents | Polarity, Aprotic/Protic, Boiling Point | Evaluate solvent effects on solubility and reactivity. acs.org |
| Reaction Conditions | Temperature, Concentration, Time | Define the optimal physical parameters for the reaction. youtube.com |
Scale-Up and Process Chemistry Considerations for Related Intermediates
The transition from a laboratory-scale synthesis to large-scale manufacturing presents numerous challenges that must be addressed through careful process chemistry development. catsci.com For intermediates like the chiral amine core of this compound, ensuring safety, cost-effectiveness, and reproducibility on a large scale is paramount.
Key considerations for scale-up include:
Route Selection and Reagent Availability: An initial discovery route may rely on expensive or hazardous reagents that are not viable for large-scale production. A primary goal of process chemistry is to develop a more efficient and economical route using readily available starting materials. catsci.com
Thermal Safety: Exothermic reactions pose a significant risk of thermal runaway in large reactors, where the surface-area-to-volume ratio is much lower, hindering heat dissipation. Reaction calorimetry is essential to measure heat flow and establish safe operating parameters. catsci.com
Mixing and Agitation: Achieving homogeneous mixing becomes more difficult on a larger scale. Inefficient agitation can lead to localized "hot spots" or concentration gradients, resulting in side reactions and inconsistent product quality. catsci.com
Chiral Amine Synthesis and Purification: The synthesis of chiral amines, a key intermediate class, often requires specialized methods to ensure high enantiomeric purity. d-nb.infoconstructor.university Biocatalytic methods using engineered enzymes like transaminases or dehydrogenases are increasingly employed for their high stereoselectivity and sustainable nature. nih.gov However, the scale-up of biocatalytic processes requires optimization of factors like enzyme stability, cofactor recycling, and downstream processing to isolate the final product. nih.gov Immobilization of enzymes on solid supports is a common strategy to improve their stability and facilitate separation. nih.gov
Ultimately, a successful scale-up requires a multidisciplinary approach, combining chemical expertise with chemical engineering principles to develop a process that is not only high-yielding but also safe, robust, and economically viable. catsci.comresearchgate.net
Iv. Advanced Spectroscopic Characterization Methodologies in Organic Chemistry
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. The IR spectrum of "3-[1-(Cyclopropylamino)ethyl]benzonitrile" would be expected to show several key absorption bands, as detailed in Table 3. nih.govresearchgate.netresearchgate.netspectrabase.com The most prominent of these would be the sharp, strong absorption of the nitrile (C≡N) group, typically appearing around 2220-2260 cm⁻¹. The presence of C-H bonds in the aromatic and aliphatic regions would be indicated by absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The N-H stretch of the secondary amine would likely appear as a moderate peak in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Moderate |
| Aromatic C-H Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |
| Nitrile C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Variable |
| C-N Stretch | 1000 - 1250 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For "this compound" (C₁₂H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (186.25 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of a methyl group (-CH₃): Resulting in a fragment at [M-15]⁺.
Loss of an ethyl group (-C₂H₅): Leading to a fragment at [M-29]⁺.
Cleavage of the C-N bond: This could result in fragments corresponding to the cyclopropylamine (B47189) cation or the cyanobenzyl cation.
Loss of HCN: A common fragmentation for nitriles, leading to a fragment at [M-27]⁺. nih.gov
Analysis of these fragmentation patterns, in conjunction with NMR and IR data, allows for a comprehensive and unambiguous structural determination of "this compound."
LC-MS and GC-MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture prior to their detection and analysis by mass spectrometry. The choice between LC-MS and GC-MS largely depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. For this compound, derivatization may sometimes be employed to increase volatility, although it is often analyzable directly. In GC-MS, electron ionization (EI) is a common technique that subjects the molecule to a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting mass spectrum contains a pattern of fragment ions that is highly reproducible and serves as a molecular fingerprint, which can be compared against spectral libraries. massbank.eu The fragmentation of this compound would be expected to involve characteristic cleavages, such as alpha-cleavage adjacent to the nitrogen atom and loss of the cyclopropyl (B3062369) group.
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for less volatile, thermally labile, or higher molecular weight compounds. nih.govnih.gov Given the structure of this compound, LC-MS is a highly suitable analysis method. eurl-pesticides.euspectroscopyonline.com It typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually result in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.com This is crucial for determining the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected parent ion, providing structural details. mdpi.com Common fragments would arise from the cleavage of the bond between the ethyl side chain and the benzene (B151609) ring, and the loss of the cyclopropylamine moiety. rsc.orgresearchgate.netrsc.org
| Predicted Fragment Ion (m/z) | Possible Structure/Loss | Technique |
|---|---|---|
| 186 | Molecular Ion [M]⁺ | GC-MS (EI) |
| 187 | Protonated Molecular Ion [M+H]⁺ | LC-MS (ESI/APCI) |
| 171 | [M - CH₃]⁺ | GC-MS (EI) |
| 130 | [M - C₃H₅NH]⁺ or [C₉H₈N]⁺ | GC-MS/LC-MS/MS |
| 116 | [C₈H₆N]⁺ (Benzenoid structure after side-chain cleavage) | GC-MS/LC-MS/MS |
| 103 | [C₇H₅N]⁺ (Benzonitrile) | GC-MS (EI) |
| 76 | [C₆H₄]⁺ (Benzyne radical cation) | GC-MS (EI) |
| 57 | [C₃H₅NH₂]⁺ (Cyclopropylamine) | GC-MS/LC-MS/MS |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of an unknown compound or confirming that of a known substance with very high confidence. nih.govresearchgate.net Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure mass-to-charge ratios to four or more decimal places. nih.govnih.gov
This precision allows for the calculation of a compound's elemental composition from its exact mass. For this compound, with the molecular formula C₁₂H₁₄N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. bldpharm.com A close match (typically within 5 ppm) between the theoretical and measured mass provides strong evidence for the assigned chemical formula, helping to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov
| Species | Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₅N₂⁺ | 187 | 187.1230 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. sci-hub.se The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. In organic molecules, the most common transitions observed are π→π* and n→π*.
The UV-Vis spectrum of this compound is expected to be dominated by the benzonitrile (B105546) chromophore. Benzonitrile itself exhibits a strong primary absorption band (E-band) around 224 nm and a weaker, structured secondary band (B-band) around 271 nm. latech.edu These absorptions are due to π→π* transitions within the aromatic ring. researchgate.netaip.org The substitution on the benzene ring by the cyclopropylaminoethyl group is expected to cause a slight bathochromic (red) shift in these absorption maxima due to electronic effects of the alkylamino substituent. acs.orgacs.org The technique is highly useful for quantitative analysis following the Beer-Lambert law. sci-hub.se
| Band | Transition Type | Approximate λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Primary (E-band) | π→π | ~225-235 | >10,000 |
| Secondary (B-band) | π→π | ~270-280 | ~1,000-2,000 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD), specifically single-crystal XRD, is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uq.edu.au It provides precise information about bond lengths, bond angles, and the conformation of the molecule. acs.orgnih.gov The technique can also reveal details about intermolecular interactions and the packing of molecules within the crystal lattice. excillum.com
To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the complete molecular structure can be solved and refined. jst.go.jp For chiral molecules like this compound, which has a stereocenter, XRD can also be used to determine the absolute configuration. uq.edu.au While XRD is a powerful technique, obtaining suitable crystals can be a significant challenge for many organic compounds. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis of Functional Groups
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. bnl.govunimi.ittib.eu
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its specific chemical environment (oxidation state, bonding partners). sinica.edu.tw
For this compound, XPS can provide valuable information. A survey scan would confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would offer detailed chemical state information. The C 1s spectrum would be complex, with distinct peaks for the aromatic carbons, the aliphatic carbons of the ethyl and cyclopropyl groups, and the nitrile carbon. Critically, the N 1s spectrum would be expected to show two resolved peaks corresponding to the two chemically distinct nitrogen atoms: the nitrile nitrogen (-C≡N) and the secondary amine nitrogen (-NH-). acs.orgxpsfitting.com The binding energy of the nitrile nitrogen is typically higher than that of the amine nitrogen, allowing for their clear differentiation and quantification on the sample surface. researchgate.netthermofisher.comnih.gov
| Core Level | Functional Group | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | C-C (aliphatic/aromatic), C-H | ~284.8 - 285.0 |
| C 1s | C-N (amine) | ~286.0 - 286.5 |
| C 1s | C≡N (nitrile) | ~286.5 - 287.0 |
| N 1s | -NH- (secondary amine) | ~399.0 - 400.0 |
| N 1s | -C≡N (nitrile) | ~400.0 - 401.0 |
V. Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.
For 3-[1-(Cyclopropylamino)ethyl]benzonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and predict its electronic properties. Key insights from DFT include:
Electronic Structure: DFT can map the electron density to identify electron-rich and electron-poor regions. The nitrile group (-C≡N) is a strong electron-withdrawing group, which influences the electronic distribution across the benzene (B151609) ring. nih.gov This affects the molecule's reactivity and intermolecular interactions.
Protonation Sites: The locations most likely to be protonated can be predicted by calculating the molecular electrostatic potential (MEP). For this compound, the nitrogen atom of the cyclopropylamino group and the nitrogen of the nitrile group are potential sites for protonation. The MEP analysis would indicate which site is more energetically favorable.
Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors based on the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. krishisanskriti.org A smaller gap suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Properties for a Benzonitrile (B105546) Derivative (Note: This data is representative of a substituted benzonitrile and not specific to this compound, for which published data is unavailable.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical stability and reactivity. |
| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced coupled-cluster (CC) calculations, are based solely on the principles of quantum mechanics without using experimental data for parameterization. researchgate.netbluelaze.com These methods are crucial for obtaining highly accurate molecular properties and for benchmarking other computational techniques. nih.gov
For this compound, ab initio calculations can provide:
Accurate Geometries: High-level ab initio methods can predict bond lengths and angles with great precision.
Vibrational Wavenumbers: Calculating the vibrational frequencies is a key application. These theoretical frequencies, when scaled appropriately, can be used to interpret and assign experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net For instance, the characteristic C≡N stretching vibration in benzonitrile derivatives is a strong band typically observed around 2230 cm⁻¹ in experimental spectra. researchgate.net Ab initio calculations can predict this frequency and how it shifts due to the influence of the cyclopropylaminoethyl substituent. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation for this compound would involve:
Force Field Application: A suitable force field (a set of parameters describing the potential energy of the system) is chosen to govern the interactions between atoms.
Simulation Run: The system is simulated over a period, typically nanoseconds to microseconds, allowing the molecule to explore different conformations.
MD simulations are particularly useful for:
Conformational Analysis: The ethyl linkage and the cyclopropyl (B3062369) group introduce significant flexibility. MD simulations can reveal the most stable and frequently occurring conformations of the molecule in a solvent, providing insights into its three-dimensional structure in a realistic environment. nih.gov
Ligand-Binding Dynamics: If this molecule were to be studied as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations could model the process of binding. This would help in understanding the stability of the ligand-receptor complex, the key intermolecular interactions (like hydrogen bonds or hydrophobic interactions), and the conformational changes that occur upon binding.
Conformational Analysis and Stereochemical Prediction
Due to the chiral center at the ethyl group's alpha-carbon, this compound exists as two enantiomers (R and S). Computational conformational analysis can predict the most stable arrangement of the atoms.
This analysis involves systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the ethylamino side chain) and calculating the energy of each resulting conformer. This potential energy surface mapping helps identify the global and local energy minima, which correspond to the most stable conformations. Such studies have been performed on similar flexible molecules to determine their preferred shapes.
Reaction Mechanism Simulation and Energy Profiling
Computational methods can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. nih.gov For example, one could simulate the hydrolysis of the nitrile group or reactions involving the amino group. pearson.com
This involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.
Energy Profiling: Plotting the energy of the system along the reaction coordinate to visualize the entire energy landscape of the reaction.
For instance, a simulation of the formation of benzonitrile from smaller molecules has been used to understand its synthesis pathways under specific conditions. nih.gov
Spectroscopic Property Prediction from Computational Models
Computational models are instrumental in predicting and interpreting various types of spectra. researchgate.net
IR and Raman Spectra: As mentioned, DFT and ab initio methods can calculate vibrational frequencies, which directly correspond to peaks in IR and Raman spectra. researchgate.netresearchgate.net This is invaluable for assigning experimental peaks to specific molecular vibrations.
NMR Spectra: The chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can aid in the structural elucidation of the molecule.
Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to absorption bands in UV-Visible spectra. aip.org This can provide information on the molecule's chromophores and its color properties.
Table 2: Predicted Spectroscopic Data for Benzonitrile Derivatives (Note: This table illustrates the type of data generated from computational models for related compounds and is for representative purposes only.)
| Spectrum Type | Predicted Feature | Corresponding Vibration/Transition |
| IR | ~2230 cm⁻¹ | C≡N stretch |
| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |
| ¹³C NMR | ~118 ppm | Carbon of the C≡N group |
| ¹H NMR | ~7.5-7.8 ppm | Aromatic protons |
| UV-Vis | ~280 nm | π → π* transition |
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for Cyclopropylamine-Containing Scaffolds
The cyclopropylamine (B47189) moiety is a privileged scaffold in medicinal chemistry, valued for the unique structural and electronic properties it imparts to a molecule. longdom.orgacs.org Its incorporation is a deliberate design choice aimed at influencing potency, selectivity, and pharmacokinetic profiles. acs.org
The cyclopropane (B1198618) ring's key features include the coplanarity of its three carbon atoms, short C-C bonds (approximately 1.51 Å), and enhanced π-character in those bonds. acs.org This strained three-membered ring introduces conformational rigidity, which can be entropically favorable for binding to biological targets. rsc.orgresearchgate.net This rigidity helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding. researchgate.net
Influence of Cyclopropyl (B3062369) Ring Stereochemistry on Molecular Interactions
The stereochemistry of the cyclopropyl ring is a critical determinant of a molecule's biological activity. The spatial orientation of substituents on the ring can dramatically alter how the molecule interacts with its target, such as a protein's binding pocket. nih.gov Studies on cyclopropyl-containing epothilone (B1246373) analogues, for example, have shown that analogues with a cyclopropane orientation corresponding to the natural product's epoxide configuration were significantly more active than their diastereomers. nih.gov This highlights that a precise three-dimensional arrangement is often necessary for optimal target engagement.
The cyclopropyl group can participate in various non-covalent interactions, including hydrophobic interactions and C–H···π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. rsc.org The specific stereoisomer of the cyclopropylamine moiety will dictate the geometry and strength of these crucial interactions, ultimately influencing the compound's binding affinity and efficacy.
Impact of Amine Substituents on Structural Features and Reactivity
The nature of the substituent on the amine nitrogen (an ethyl group in the case of 3-[1-(Cyclopropylamino)ethyl]benzonitrile) significantly affects the compound's steric and electronic profile. The size and nature of this substituent can influence:
Basicity (pKa): Altering the substituent can modulate the pKa of the amine, affecting its ionization state at physiological pH. This is critical for properties like solubility, cell permeability, and the ability to form ionic interactions with the target.
Reactivity: The amine group's reactivity is influenced by the electronic nature of its substituents. researchgate.net For instance, α-carbon oxidation of secondary or tertiary cycloalkyl amines can lead to the formation of electrophilic iminium metabolites. nih.gov
Steric Hindrance: The bulk of the substituent can create steric hindrance that may either enhance selectivity by preventing off-target binding or reduce potency by clashing with the target's binding site.
In structure-activity relationship studies, modifying the amine substituent is a common strategy to fine-tune a compound's pharmacological profile. nih.govbiomedres.us
Role of the Benzonitrile (B105546) Moiety in Molecular Design
The benzonitrile group, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is an important pharmacophore in drug design. nih.govresearchgate.net Its inclusion can enhance binding affinity, improve pharmacokinetic properties, and block sites of metabolic instability. nih.govresearchgate.net
Electronic Effects of the Nitrile Group on Aromatic Systems
The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the attached aromatic ring. nih.govnumberanalytics.com This electronic polarization can be beneficial for several reasons:
Enhanced π-π Interactions: By decreasing the electron density of the benzene ring, the nitrile group can strengthen π-π stacking interactions with electron-rich aromatic amino acid residues in a protein target. nih.govnih.gov
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like serine or arginine residues in a receptor. nih.govnih.gov
Metabolic Stability: The electron-withdrawing nature of the nitrile can make the aromatic ring less susceptible to oxidative metabolism, thereby increasing the compound's metabolic stability. nih.gov
Bioisosterism: The nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, to modulate polarity and interaction patterns. researchgate.netnih.gov
Table 1: Electronic Properties of Common Substituents This interactive table allows for the comparison of the electronic effects of the nitrile group with other common substituents on an aromatic ring, illustrated by Hammett constants (σ).
| Substituent | Hammett Constant (σ_para) | Electronic Effect |
| -CN (Nitrile) | 0.66 | Strong Electron-Withdrawing |
| -NO₂ (Nitro) | 0.78 | Very Strong Electron-Withdrawing |
| -CF₃ (Trifluoromethyl) | 0.54 | Strong Electron-Withdrawing |
| -Cl (Chloro) | 0.23 | Weak Electron-Withdrawing |
| -H (Hydrogen) | 0.00 | Neutral |
| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating |
| -OH (Hydroxyl) | -0.37 | Moderate Electron-Donating |
| -NH₂ (Amino) | -0.66 | Strong Electron-Donating |
Substituent Effects on the Benzonitrile Ring on Overall Compound Properties
Different substitution patterns (ortho, meta, para) lead to distinct electronic and geometric characteristics. pku.edu.cn For instance, placing an electron-donating group on the ring can affect the rate of reactions like hydrolysis. numberanalytics.com The specific placement of the side chain in the meta-position in this compound is a key design element that defines its interaction profile with its biological target.
Steric and Electronic Contributions of the 1-Ethyl Linker
The 1-ethyl group serves as a linker, connecting the chiral carbon to both the cyclopropylamine and the benzonitrile ring. Linkers are not merely spacers; they play a critical role in positioning the key pharmacophoric elements (the cyclopropylamine and benzonitrile moieties) in the correct orientation for optimal target binding. researchgate.net
Steric Influence: The ethyl group provides a specific length and degree of flexibility. Its size and conformation are crucial for achieving a proper fit within a binding pocket. Compared to a smaller methyl linker or a larger propyl linker, the ethyl group offers a unique steric profile that can be essential for activity. The stereocenter at the 1-position of this ethyl linker introduces chirality, meaning that the (R) and (S) enantiomers of the molecule will present the cyclopropylamine and benzonitrile groups in different three-dimensional arrangements, which can lead to significant differences in biological activity.
The interplay between the rigidity of the cyclopropyl and benzonitrile groups and the limited flexibility of the ethyl linker defines the conformational landscape available to the molecule, which is a key factor in its ability to selectively recognize and bind to its intended biological target.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and guiding the optimization of lead structures. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be understood by examining studies on structurally related compounds, such as arylcyclopropylamines and other inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs).
Cheminformatics approaches leverage computational tools to analyze and model chemical data. For classes of compounds like arylcyclopropylamines, these methods are used to explore vast chemical spaces and identify key structural features that govern their biological effects. rsc.orgnii.ac.jp For instance, in the development of LSD1 inhibitors, a class of enzymes where arylcyclopropylamines have shown significant activity, cheminformatics tools are used to rapidly assess large libraries of synthesized compounds. rsc.org
A machine learning-based regression model was developed for a series of 65 cis- and trans-2-phenylcyclopropylamine (PCPA) derivatives to predict their inhibitory activity against LSD1. acs.org This model achieved a good prediction accuracy, demonstrating the utility of QSAR in understanding the structural determinants for inhibitory activity. acs.org Such models often rely on descriptors that quantify various molecular properties, including electronic, steric, and hydrophobic characteristics. For example, in a study of benzoylaminobenzoic acid derivatives, it was found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov
In the broader context of enzyme inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govresearchgate.netfrontiersin.orgmdpi.comrsc.org These methods build 3D models of molecules and calculate steric and electrostatic fields around them to derive correlations with biological activity. For a series of falcipain-3 inhibitors, both CoMFA and CoMSIA models were developed with high statistical significance, providing insights that could guide the design of more potent inhibitors. nih.gov The contour maps generated from these analyses highlight regions where modifications to the chemical structure are likely to enhance or diminish activity.
The following table summarizes parameters from a representative QSAR study on related compound classes, illustrating the statistical validation of such models.
| QSAR Model Parameter | Description | Representative Value |
| r² (or R²) | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.849 - 0.976 nih.govunair.ac.id |
| q² (or Q²) | The cross-validated correlation coefficient, a measure of the predictive ability of the model. | 0.549 - 0.61 acs.orgnih.gov |
| r²_pred | The predictive r-squared for an external test set, indicating the predictive power of the model for new data. | 0.509 - 0.697 nih.gov |
These cheminformatics and QSAR approaches are powerful tools for rational drug design. By applying similar methodologies to this compound and its derivatives, researchers could predict their potential biological activities and guide the synthesis of novel compounds with improved properties.
Molecular Docking and Ligand-Target Interactions (focus on structural rationale, not specific biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. This method provides a structural rationale for the interaction between a ligand and its binding site, offering insights into the forces that stabilize the complex. For compounds like this compound, which contains a cyclopropylamine moiety, molecular docking studies on related structures targeting enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) are highly relevant. nih.govnih.gov
The catalytic domains of LSD1 and MAOs are structurally similar, and both utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Docking studies of arylcyclopropylamine derivatives into the active sites of these enzymes have revealed key interactions. The cyclopropylamine group is often positioned to interact with the FAD cofactor. nih.gov The phenyl ring of these inhibitors typically fits into a hydrophobic pocket within the enzyme's active site.
In a molecular docking study of 2,1-benzisoxazole derivatives as MAO-B inhibitors, the benzonitrile moiety was observed to be situated within the substrate cavity. nih.gov Here, the nitrile group has the potential to form hydrogen bonds with water molecules within the active site, a polar interaction that could contribute to the inhibitor's potency. nih.gov Similarly, the benzonitrile group of this compound would be expected to participate in polar interactions within a target's binding pocket.
The structural rationale for ligand-target interactions can be summarized by the types of interactions observed in docking studies of analogous compounds.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Target Residues/Components |
| Van der Waals Interactions | Phenyl ring, cyclopropyl group | Hydrophobic residues in the active site (e.g., Ile, Leu, Val) |
| Hydrogen Bonding | Nitrile group (of benzonitrile) | Water molecules or polar amino acid residues in the active site |
| Covalent Interaction | Cyclopropylamine | FAD cofactor (in enzymes like MAO and LSD1) |
| π-π Stacking | Phenyl ring | Aromatic residues (e.g., Phe, Tyr, Trp) |
Molecular docking simulations of various inhibitors with MAO-A and MAO-B have provided valuable data on their binding orientations. nih.govresearchgate.net For instance, docking of inhibitors into the MAO-B active site can generate thermodynamic properties like the free energy of binding (ΔG_b) and inhibition constants (K_i), which help in ranking potential inhibitors. nih.gov The three-dimensional models of inhibitor-enzyme complexes offer a visual understanding of how structural modifications on the ligand could affect its binding affinity and selectivity. nih.gov
By combining the insights from molecular docking with QSAR models, a more comprehensive picture of the structure-activity relationship can be developed. The contour maps from 3D-QSAR studies often align well with the structural features of the binding pocket identified through molecular docking, reinforcing the rationale for ligand design. nih.gov For this compound, these computational approaches would be invaluable in identifying its potential biological targets and in designing derivatives with enhanced and specific interactions.
Vii. Applications in Academic Chemical Research
Utilization as Chemical Probes for Investigating Molecular Processes
Chemical probes are essential tools for dissecting complex molecular and cellular processes. The structure of 3-[1-(Cyclopropylamino)ethyl]benzonitrile is well-suited for this purpose. The cyclopropylamine (B47189) group is known to be a reactive entity; for instance, it can inactivate cytochrome P450 enzymes through a mechanism-based process involving the oxidative scission of the strained cyclopropane (B1198618) ring, which leads to covalent modification of the enzyme. sigmaaldrich.com This inherent reactivity can be harnessed to design probes that target specific enzymes or proteins.
Furthermore, the benzonitrile (B105546) portion of the molecule serves as a useful spectroscopic handle. The nitrile group (C≡N) has a distinct infrared absorption, and the aromatic ring can be studied using NMR spectroscopy, allowing for the detection and monitoring of the probe within a biological system. atamankimya.com The combination of a reactive cyclopropylamine "warhead" and a benzonitrile "reporter" in a single molecule makes this compound a promising candidate for the development of novel chemical probes to investigate a variety of molecular interactions and enzymatic functions.
Development of Novel Synthetic Building Blocks and Intermediates
In synthetic organic chemistry, the demand for novel building blocks that provide access to complex molecular architectures is constant. This compound serves as a highly versatile synthetic intermediate due to the presence of multiple reactive sites.
Cyclopropylamines are recognized as important synthetic intermediates, prized for the unique electronic and steric properties conferred by the three-membered ring. acs.org The strained ring can participate in ring-opening or cycloaddition reactions, providing pathways to diverse molecular scaffolds. acs.org The secondary amine in the molecule is nucleophilic and can be readily functionalized through reactions like acylation, alkylation, or sulfonylation. longdom.org
Simultaneously, the benzonitrile group is a versatile functional group in its own right. wikipedia.org It can be hydrolyzed to a benzamide (B126) or a benzoic acid, reduced to a benzylamine (B48309), or participate in cycloaddition reactions. wikipedia.org This dual reactivity makes this compound a valuable precursor for creating a library of complex derivatives. Ionic fragmentation products of benzonitrile have also been identified as important intermediates in the growth of polycyclic aromatic hydrocarbons. rsc.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Secondary Amine | Acylation | N-acylated derivative |
| Secondary Amine | Reductive Amination | N-alkylated derivative |
| Nitrile | Hydrolysis (acidic or basic) | 3-(1-(Cyclopropylamino)ethyl)benzamide or 3-(1-(Cyclopropylamino)ethyl)benzoic acid |
| Nitrile | Reduction (e.g., with H₂/catalyst) | 3-(1-(Cyclopropylamino)ethyl)benzylamine |
Scaffold Exploration in Medicinal Chemistry Research
The core structure of this compound represents an attractive scaffold for medicinal chemistry research. Both the cyclopropylamine and benzonitrile motifs are found in a wide range of biologically active compounds. atamankimya.comlongdom.org The cyclopropylamine moiety, for example, is a key feature in certain monoamine oxidase inhibitors (MAOIs). longdom.org The combination of these two pharmacophoric groups, connected by a chiral ethyl linker, provides a three-dimensional structure that can be systematically modified to explore interactions with various biological targets.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The scaffold of this compound offers several points for modification to build a comprehensive SAR profile. The design and synthesis of a series of derivatives is a common strategy to probe the chemical space around a core scaffold. nih.gov
Key modifications could include:
N-Substitution: Introducing a range of substituents on the amine nitrogen to explore the impact on binding affinity and selectivity.
Cyclopropyl (B3062369) Ring Modification: Altering the cyclopropyl group to, for example, a cyclobutyl or other small cycloalkyl group to probe the size and conformational requirements of a binding pocket.
Aromatic Ring Substitution: Placing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzonitrile ring to modulate electronic properties and metabolic stability.
Stereochemistry: Synthesizing and testing individual enantiomers (R and S) arising from the chiral center on the ethyl linker, as biological systems often exhibit stereospecificity.
Table 2: Hypothetical Derivatives for SAR Studies
| Modification Site | Example Derivative | Rationale for Synthesis |
|---|---|---|
| Amine Nitrogen | N-acetyl derivative | Explore role of hydrogen bond donor/acceptor |
| Cyclopropyl Ring | 2-Methylcyclopropyl analog | Probe for steric tolerance |
| Benzene (B151609) Ring | 4-Fluoro-benzonitrile analog | Modulate metabolic stability and electronic properties |
Fragment-Based Drug Discovery (FBDD) is a powerful technique for identifying novel hit compounds. nih.govnih.gov With a molecular weight of 186.25 g/mol , this compound fits within the "rule of three" often applied to define a chemical fragment. bldpharm.com As a fragment, it could be identified in a biophysical screen and subsequently "grown" by adding functional groups to improve potency and selectivity.
In the context of lead optimization, where a promising hit compound is refined into a drug candidate, this scaffold offers significant advantages. nih.gov Medicinal chemists often seek to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a lead compound. For instance, a study on related 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines demonstrated that modifications to the molecule could significantly improve metabolic stability in mouse liver microsomes. nih.gov This highlights the potential of the cyclopropylamino-benzonitrile scaffold in lead optimization strategies aimed at enhancing drug-like properties. Structural simplification is another powerful strategy in lead optimization to avoid "molecular obesity" and improve pharmacokinetic profiles. scienceopen.com
Exploration in Materials Science and Polymer Chemistry
The constituent motifs of this compound are also relevant in the field of materials science. Benzonitrile itself is used as a solvent for various resins and polymers and is a precursor to benzoguanamine (B160333) resins. atamankimya.com It can form coordination complexes with transition metals, which can act as synthetic intermediates. wikipedia.org Recent research has even explored benzonitrile-based polymers for use in organic light-emitting diodes (OLEDs). rsc.org
Cyclopropylamine is also employed in the synthesis of specialty polymers and advanced coatings, where its unique structure can influence material properties. longdom.org Given these precedents, this compound could be investigated as a novel monomer or a functional additive in polymer chemistry. The amine group provides a handle for incorporation into polymer chains (e.g., polyamides or polyimides), while the benzonitrile group and the cyclopropyl ring could impart desirable thermal, mechanical, or optical properties to the resulting materials. The hydrogenation of benzonitrile has been achieved using polymer-bound palladium catalysts, suggesting further interplay between this motif and polymer science. rsc.org
Contribution to Fundamental Understanding of Organic Reactions
The study of this compound can contribute to the fundamental understanding of organic reaction mechanisms. The molecule contains a confluence of functional groups whose interactions and reactivity present interesting mechanistic questions. The strained cyclopropane ring is susceptible to ring-opening reactions, and studying the regioselectivity and stereoselectivity of these reactions under various catalytic or acidic conditions can provide valuable mechanistic insights. acs.org
Furthermore, the benzonitrile moiety is known to participate in [3+2] cycloaddition reactions with various partners. researchgate.netmdpi.com Investigating how the bulky cyclopropylaminoethyl substituent at the meta position influences the rate and regioselectivity of such cycloadditions can deepen the understanding of steric and electronic effects in these transformations. The interplay between the nucleophilic amine and the electrophilic nitrile under thermal or photochemical conditions could also lead to novel intramolecular cyclization reactions, the mechanisms of which would be of fundamental interest.
Q & A
Q. What are the established synthetic routes for 3-[1-(cyclopropylamino)ethyl]benzonitrile, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Cyclopropane Ring Formation : Reacting a cyclopropylamine derivative with a benzonitrile precursor via nucleophilic substitution or reductive amination. For example, coupling cyclopropylamine with a brominated ethylbenzonitrile intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used, with yields influenced by solvent polarity and reaction temperature (optimized at 60–80°C) .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclopropane coupling | Cyclopropylamine, DMF, 70°C | 60–75% |
| Purification | Silica gel, EtOAc/hexane (1:4) | >95% purity |
Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect peaks for the cyclopropyl group (δ 0.5–1.2 ppm), benzonitrile aromatic protons (δ 7.3–8.0 ppm), and ethylamino protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Nitrile carbon at ~115 ppm, cyclopropyl carbons at 5–10 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 201.1 (calculated for C₁₂H₁₄N₂) .
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis can resolve bond angles and stereochemistry (e.g., torsion angles between cyclopropane and benzonitrile groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to confirm proton-carbon correlations) .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .
- Case Study : A 2022 study resolved discrepancies in ethylbenzonitrile derivatives by correlating MS fragmentation patterns with NMR-derived substituent positions .
Q. What strategies optimize the cyclopropane ring formation in the synthesis of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Optimization : Maintain mildly basic conditions (pH 8–9) to stabilize the cyclopropylamine nucleophile. Acidic conditions promote undesired ring-opening .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while preserving yield.
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance coupling efficiency.
- Data-Driven Example :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| None | 70 | 60 |
| CuI | 70 | 82 |
| DMAP | 70 | 75 |
Q. How do surface interactions (e.g., adsorption on labware) affect the stability of this compound in experimental setups?
- Methodological Answer :
- Surface Passivation : Pre-treat glassware with silanizing agents (e.g., hexamethyldisilazane) to minimize adsorption .
- Stability Studies : Monitor degradation via HPLC under simulated surface-contact conditions (e.g., 24-hour exposure to stainless steel vs. PTFE).
- Key Finding : A 2021 study showed <5% degradation on PTFE vs. 15% on glass after 48 hours, highlighting material-dependent stability .
Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields for this compound across literature?
- Methodological Answer :
- Variable Identification : Scrutinize differences in solvent purity, catalyst batch, or moisture levels (e.g., anhydrous DMF vs. hydrated).
- Reproducibility Framework : Use design of experiments (DoE) to isolate critical factors (e.g., Taguchi methods for optimizing solvent ratios) .
- Case Study : A 2023 reproducibility initiative found that yields varied by 20% due to trace water in cyclopropylamine reagents, resolved by molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
